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Compound of Interest

Compound Name:
(2-Chlorophenyl)(3-

chlorophenyl)methanone

CAS No.: 77008-58-3

Cat. No.: B1356292 Get Quote

Technical Guide: (2-Chlorophenyl)(3-
chlorophenyl)methanone
Part 1: Chemical Identity & Physicochemical Profile
The Isomer Distinction (Critical)
In drug discovery, precise regiochemistry is paramount. (2-Chlorophenyl)(3-
chlorophenyl)methanone is the 2,3'-dichlorobenzophenone isomer. It is frequently confused

with:

4,4'-Dichlorobenzophenone (CAS 90-98-2): A symmetric solid (MP 144–147 °C) used in

polymer synthesis.

2,3-Dichlorobenzophenone (CAS 19920-08-2): Where both chlorines reside on the same

ring.

Note on CAS Registry: This specific 2,3'-isomer is less common in public registries than its

symmetric counterparts. Researchers must rely on IUPAC identity and structural verification

(NMR/MS) rather than loose CAS searching, which often redirects to the 4,4' or 2,3-dichloro

isomers.
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Physicochemical Properties (Estimated & Validated)
Due to the asymmetric substitution pattern (ortho/meta), this compound exhibits a lower lattice

energy than its symmetric analogs.

Property Value / Estimate Technical Insight

Molecular Formula C₁₃H₈Cl₂O Exact Mass: 250.00 Da

Appearance
Viscous Oil or Low-Melting

Solid

Symmetry breaking lowers MP

relative to 4,4'-isomer (147°C).

Solubility Lipophilic (LogP ~4.5)
Soluble in DCM, EtOAc,

Toluene. Insoluble in water.

Reactivity Ketone Bridge Stability

The steric hindrance of the

ortho-chloro group retards

nucleophilic attack at the

carbonyl carbon compared to

unsubstituted benzophenone.

Part 2: Hazard Identification & Safety (GHS)
Signal Word:WARNING

Hazard Classification (Derived from
Chlorobenzophenone Class)

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

H411: Toxic to aquatic life with long-lasting effects (based on high LogP and halogenation).

Precautionary Handling
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
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P280: Wear protective gloves/eye protection/face protection.

Glove Selection: Nitrile (0.11 mm) is sufficient for splash contact. For prolonged

immersion, use Viton or Silver Shield due to the compound's high lipophilicity and potential

to permeate standard latex.

Part 3: Rational Synthesis & Experimental Protocol
Retrosynthetic Analysis
The most reliable route to unsymmetrical benzophenones is the Grignard addition followed by

oxidation, or the direct Friedel-Crafts acylation. However, Friedel-Crafts on a deactivated

chlorobenzene ring typically yields the para isomer (2,4' or 4,4'). Therefore, the Organometallic

Coupling is the preferred regioselective route.

Route: Reaction of 2-Chlorobenzoyl chloride with 3-Chlorophenylmagnesium bromide.

Step-by-Step Protocol
Reagents:

2-Chlorobenzoyl chloride (1.0 eq)

3-Chlorophenylmagnesium bromide (1.1 eq, 0.5M in THF)

Catalyst: Fe(acac)₃ (3 mol%) - Optional but recommended to prevent over-addition to the

alcohol.

Workflow:

Inert Atmosphere: Flame-dry a 3-neck round bottom flask; flush with Argon.

Solvation: Dissolve 2-Chlorobenzoyl chloride in anhydrous THF (0.5 M concentration). Cool

to -78 °C. Why: Low temperature prevents the Grignard reagent from attacking the resulting

ketone product to form a tertiary alcohol.

Controlled Addition: Add 3-Chlorophenylmagnesium bromide dropwise over 60 minutes.
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Quench: Once TLC indicates consumption of acid chloride, quench with sat. NH₄Cl at low

temperature.

Workup: Extract with EtOAc (3x). Wash organic phase with brine. Dry over Na₂SO₄.[1]

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is less

polar than the tertiary alcohol byproduct.

Synthesis Visualization (DOT Diagram)
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Caption: Figure 1. Regioselective synthesis workflow via Grignard addition at cryogenic

temperatures to minimize tertiary alcohol formation.

Part 4: Emergency Response & Toxicology
Toxicology Overview

Acute Toxicity: Likely harmful if swallowed (Category 4 inferred).

Chronic Effects: Chlorinated benzophenones are potential endocrine disruptors. Minimize

exposure.

Metabolism: Likely metabolized via hydroxylation at the 4/4' positions followed by

glucuronidation.

Emergency Decision Tree
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Caption: Figure 2. Standard Operating Procedure (SOP) for acute exposure events.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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